molecular formula C7H6BrN3 B152525 3-bromo-1H-indazol-5-amine CAS No. 478837-59-1

3-bromo-1H-indazol-5-amine

Cat. No. B152525
M. Wt: 212.05 g/mol
InChI Key: AOKHRTSXJINPPJ-UHFFFAOYSA-N
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Description

The compound 3-bromo-1H-indazol-5-amine is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse range of biological activities and have been studied for their potential use in medicinal chemistry. Although the provided papers do not directly discuss 3-bromo-1H-indazol-5-amine, they do provide insights into similar brominated heterocyclic compounds and their chemical properties, which can be informative for understanding the characteristics of 3-bromo-1H-indazol-5-amine.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the N1-arylation of 5-bromoindazole-3-carboxylic acid methylester with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide using thionyl chloride and diethylamine . This process highlights the reactivity of brominated indazole derivatives and their ability to undergo further functionalization.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often characterized using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as X-ray diffraction studies. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit . Such detailed structural analysis is crucial for understanding the molecular geometry and potential interaction sites of the compound.

Chemical Reactions Analysis

Brominated heterocyclic compounds can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The papers provided do not detail specific reactions of 3-bromo-1H-indazol-5-amine, but they do describe the reactivity of similar brominated compounds. For example, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford substituted benzimidazoles . This indicates that brominated compounds can be used as intermediates in the synthesis of other heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds, as seen in the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, can affect the compound's melting point and solubility . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can impact the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Synthesis Techniques : 3-Bromo-1H-indazol-5-amine is a key intermediate in the synthesis of various 3-aryl-1H-indazol-5-amine derivatives, achieved through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. This process benefits from microwave-assisted conditions, demonstrating good to excellent yields (Wang et al., 2015).
  • Regioselective Protection and Coupling Reactions : 3-Bromo-1H-indazol-5-amine undergoes selective protection and subsequent amine coupling reactions, leading to novel derivatives. The process leverages the unique reactivity of indazoles under varying conditions (Slade et al., 2009).
  • Synthesis of Pyrazoles : The compound plays a role in the palladium-catalyzed cyclization of β-bromo-α,β-unsaturated ketones with arylhydrazines. This method allows the creation of 3-substituted 1-aryl-1H-pyrazoles, highlighting its versatility in heterocyclic chemistry (Lee & Cho, 2012).

Novel Synthesis Methods and Applications

  • Innovative Synthesis of 3-Substituted Indazoles : The compound is central to developing new methods for preparing 3-substituted indazoles using palladium-catalyzed intramolecular amination. This technique shows compatibility with various functional groups (Inamoto et al., 2004).
  • Synthesis of 1H-Indazoles via Silver-Mediated Intramolecular Oxidative C–H Amination : An innovative approach involving silver(I)-mediated oxidative C–H amination has been developed for constructing assorted 1H-indazoles, where 3-bromo-1H-indazol-5-amine is a key precursor (Park et al., 2021).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used only in a well-ventilated area .

properties

IUPAC Name

3-bromo-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKHRTSXJINPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626552
Record name 3-Bromo-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-indazol-5-amine

CAS RN

478837-59-1
Record name 3-Bromo-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-indazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wang, R Guo, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2015 - Elsevier
… acids with 3-bromo-1H-indazol-5-amine could work at the same … acid coupled with 3-bromo-1H-indazol-5-amine gave the … The cross-coupling reaction of 3-bromo-1H-indazol-5-amine …
Number of citations: 25 www.sciencedirect.com
AW Garofalo, J Bright, S De Lombaert… - Journal of Medicinal …, 2020 - ACS Publications
… To a solution of 3-bromo-1H-indazol-5-amine (30 mg, 141 μmol) and carboxylic acid 49 (28 mg, 141 μmol) in 2 mL of EtOAc were added T3P (50 wt % in EtOAc, 270 mg, 424 μmol, 252 …
Number of citations: 27 pubs.acs.org

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